molecular formula C11H17N3O5 B3272191 5-Ethyl-cytidine CAS No. 56367-98-7

5-Ethyl-cytidine

Cat. No. B3272191
CAS RN: 56367-98-7
M. Wt: 271.27 g/mol
InChI Key: UEHXEKJKNOHULW-FDDDBJFASA-N
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Description

5-Ethyl-cytidine is a cytidine analog . It is similar to 5-Methylcytidine, which is a modified nucleoside derived from 5-methylcytosine and is found in ribonucleic acids of animal, plant, and bacterial origin .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Ethyl-cytidine include a molecular weight of 271.27 and a molecular formula of C11H17N3O5 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

DNA Methylation and Demethylation Studies

Research has shown that chemical demethylating agents like 5-azacytidine (a cytidine analog) significantly impact genomic DNA methylation patterns. Studies using Arabidopsis thaliana revealed that 5-azacytidine resulted in genome-wide DNA demethylation, with a particularly strong effect on transposable element genes (Griffin, Niederhuth, & Schmitz, 2016). This underscores the utility of cytidine analogs in studying epigenetic modifications.

Role in Cancer Therapy

Cytidine analogs like 5-azacytidine and decitabine are used in treating myelodysplastic syndromes (MDS). Their mechanism involves the epigenetic effect of depleting DNA-methyltransferase 1 (DNMT1), which is crucial for the efficacy of these drugs (Mahfouz et al., 2013). Additionally, these drugs do not decrease the mutation allele burden in chronic myelomonocytic leukaemia, suggesting a predominantly epigenetic effect rather than a cytotoxic one (Merlevede et al., 2016).

Investigating DNA Oxidation

Studies have also explored the oxidation products of methylated cytidine, such as 5-methyl-2'-deoxycytidine, which are believed to be involved in active demethylation processes and DNA damage. This research provides insights into the mechanisms of DNA methylation and its role in chronic diseases (Nair et al., 2012).

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of cytidine analogs is crucial for their clinical application. For example, the analysis of 5-aza-2′-deoxycytidine (decitabine) showed that its efficacy depends on concentrations and exposure times, as well as the pharmacokinetics of the drug, which includes rapid inactivation by liver cytidine deaminase (Karahoca & Momparler, 2013).

Future Directions

While specific future directions for 5-Ethyl-cytidine are not mentioned in the available resources, RNA-based therapies, which could potentially include 5-Ethyl-cytidine, have shown promise. The potential of RNA-based therapy reaches far beyond mRNA vaccines, and a major advantage of RNA-based therapies is that they drastically expand the numbers and types of targets that can be addressed therapeutically .

properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,15-17H,2,4H2,1H3,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHXEKJKNOHULW-FDDDBJFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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